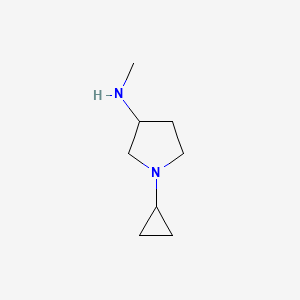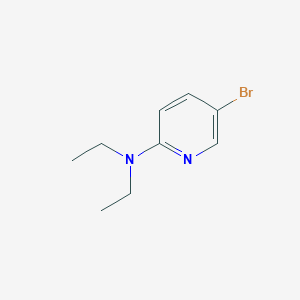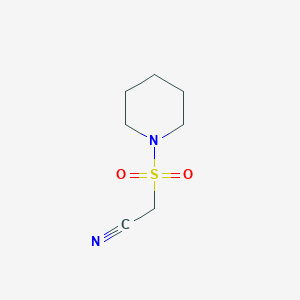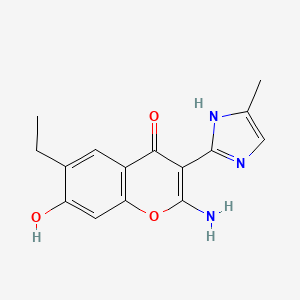
1-cyclopropyl-N-methylpyrrolidin-3-amine
Overview
Description
Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening Reactions:
- A study by Lifchits and Charette (2008) describes the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction is significant for the synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Reactions of Monoalkylthio-Substituted Cyclopropenium Salt:
- The work by Yoshida et al. (1992) explored the reactions of monoalkylthio-substituted cyclopropenium salt with secondary amines, leading to the formation of pyrroles and pyrazoles, showcasing diverse chemical transformations (Yoshida et al., 1992).
Discovery of PARP Inhibitors:
- Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, crucial for cancer treatment. Their findings demonstrate the application in developing potent enzyme inhibitors (Penning et al., 2009).
Palladium-Catalyzed Carbonylative Cyclization of Amines:
- Research by Hernando et al. (2016) involves the palladium-catalyzed carbonylative cyclization of amines, demonstrating significant implications in the derivatization of amine-based molecules including amino acids and peptides (Hernando et al., 2016).
Photochemical Production of 1-Aminonorbornanes:
- A study by Staveness et al. (2019) presents a photochemical conversion method from aminocyclopropanes to 1-aminonorbornanes. This method is significant for developing drug discovery processes, offering a new bioisostere for aniline (Staveness et al., 2019).
N-Dealkylation of an N-Cyclopropylamine:
- Research by Shaffer et al. (2001) examined the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, providing insights into the fate of the cyclopropyl group in cyclopropylamines (Shaffer, Morton, & Hanzlik, 2001).
Synthesis of Labelled Raclopride:
- Ehrin et al. (1987) conducted a study on the synthesis of radioactive labelled raclopride, a specific dopamine-D2 receptor ligand, demonstrating the utility of cyclopropylamine derivatives in radiopharmaceuticals (Ehrin et al., 1987).
Lewis Acid and (Hypo)iodite Relay Catalysis:
- A catalytic annulation reaction involving cyclopropane and aromatic amine was developed by Han et al. (2016), highlighting the synthesis of biologically important azetidines and tetrahydroquinolines (Han et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-9-7-4-5-10(6-7)8-2-3-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNGNWBZMIZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)


![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)
![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)






![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)
![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)